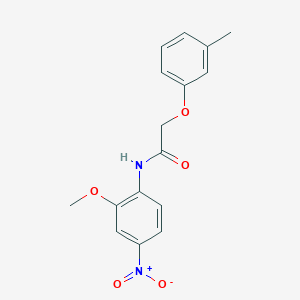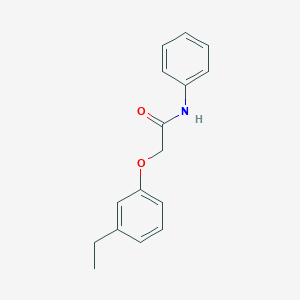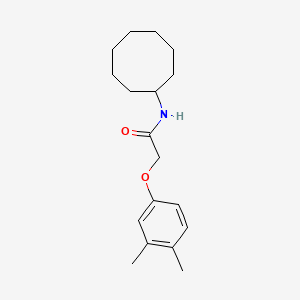
N-cyclooctyl-2-(3,4-dimethylphenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclooctyl-2-(3,4-dimethylphenoxy)acetamide (CDDA) is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CDDA belongs to the class of amides and is synthesized through a multi-step process involving the reaction of 3,4-dimethylphenol with cyclooctylamine and chloroacetyl chloride.
作用機序
The mechanism of action of N-cyclooctyl-2-(3,4-dimethylphenoxy)acetamide is not fully understood, but it is believed to involve the inhibition of the Akt/mTOR signaling pathway. This pathway is involved in the regulation of cell growth and survival and is often dysregulated in cancer cells. N-cyclooctyl-2-(3,4-dimethylphenoxy)acetamide has also been shown to induce apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects:
N-cyclooctyl-2-(3,4-dimethylphenoxy)acetamide has been shown to have several biochemical and physiological effects. In addition to its anticancer properties, N-cyclooctyl-2-(3,4-dimethylphenoxy)acetamide has been shown to have anti-inflammatory effects. It can inhibit the production of pro-inflammatory cytokines, which are involved in the immune response. N-cyclooctyl-2-(3,4-dimethylphenoxy)acetamide has also been shown to have neuroprotective effects, protecting neurons from damage and death.
実験室実験の利点と制限
One of the significant advantages of using N-cyclooctyl-2-(3,4-dimethylphenoxy)acetamide in lab experiments is its specificity towards cancer cells. N-cyclooctyl-2-(3,4-dimethylphenoxy)acetamide has been shown to have minimal toxicity towards normal cells, making it a promising candidate for cancer treatment. However, one of the limitations of using N-cyclooctyl-2-(3,4-dimethylphenoxy)acetamide in lab experiments is its low solubility in water, which can make it challenging to administer.
将来の方向性
There are several future directions for the research on N-cyclooctyl-2-(3,4-dimethylphenoxy)acetamide. One of the areas of focus is the development of more efficient synthesis methods for N-cyclooctyl-2-(3,4-dimethylphenoxy)acetamide. Another area of research is the investigation of the potential use of N-cyclooctyl-2-(3,4-dimethylphenoxy)acetamide in combination with other cancer treatments, such as chemotherapy and radiation therapy. Additionally, further studies are needed to understand the full mechanism of action of N-cyclooctyl-2-(3,4-dimethylphenoxy)acetamide and its potential therapeutic applications in other diseases.
合成法
The synthesis of N-cyclooctyl-2-(3,4-dimethylphenoxy)acetamide involves a multi-step process that begins with the reaction of 3,4-dimethylphenol with cyclooctylamine to form an intermediate product. This intermediate is then reacted with chloroacetyl chloride to yield the final product, N-cyclooctyl-2-(3,4-dimethylphenoxy)acetamide. The process involves several purification steps to ensure the purity of the final product.
科学的研究の応用
N-cyclooctyl-2-(3,4-dimethylphenoxy)acetamide has been shown to have potential therapeutic applications in various scientific research studies. One of the significant applications of N-cyclooctyl-2-(3,4-dimethylphenoxy)acetamide is in the treatment of cancer. In vitro studies have shown that N-cyclooctyl-2-(3,4-dimethylphenoxy)acetamide can inhibit the growth of several cancer cell lines, including breast, lung, and colon cancer cells.
特性
IUPAC Name |
N-cyclooctyl-2-(3,4-dimethylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO2/c1-14-10-11-17(12-15(14)2)21-13-18(20)19-16-8-6-4-3-5-7-9-16/h10-12,16H,3-9,13H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKQZHDXBWHCDMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(=O)NC2CCCCCCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclooctyl-2-(3,4-dimethylphenoxy)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[1-(2-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxamide](/img/structure/B5129503.png)

![1-{[1-(2-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-(2-pyridinylmethyl)piperazine](/img/structure/B5129517.png)
![2-bromo-N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5129528.png)

![N-(4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)-9-oxo-9H-fluorene-2-sulfonamide](/img/structure/B5129535.png)
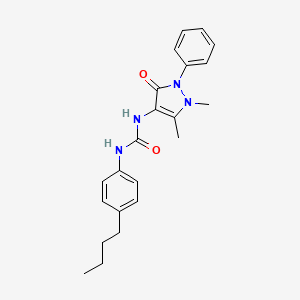

![9-[4-(3-methoxyphenoxy)butyl]-9H-carbazole](/img/structure/B5129551.png)

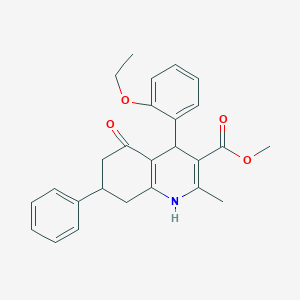
![5-{[5-(3,4-dichlorophenyl)-2-furyl]methylene}-3-(4-methoxybenzyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5129567.png)
